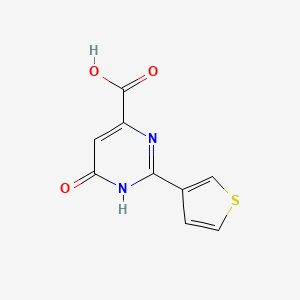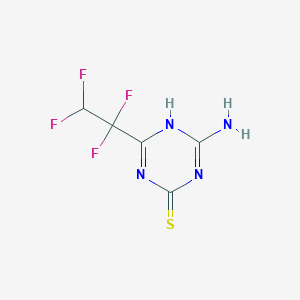
4-Amino-6-(1,1,2,2-tetrafluoroethyl)-1,3,5-triazine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-(1,1,2,2-tetrafluoroethyl)-1,3,5-triazine-2-thiol is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of an amino group, a tetrafluoroethyl group, and a thiol group attached to the triazine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(1,1,2,2-tetrafluoroethyl)-1,3,5-triazine-2-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1,3,5-triazine-2-thiol with 1,1,2,2-tetrafluoroethane in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired production capacity. Industrial production methods often incorporate advanced techniques such as automated reactors, continuous flow systems, and real-time monitoring to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-(1,1,2,2-tetrafluoroethyl)-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazine ring or the functional groups attached to it.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides or sulfonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
4-Amino-6-(1,1,2,2-tetrafluoroethyl)-1,3,5-triazine-2-thiol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Amino-6-(1,1,2,2-tetrafluoroethyl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, the thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The tetrafluoroethyl group may enhance the compound’s stability and bioavailability, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1,3,5-triazine-2-thiol: Lacks the tetrafluoroethyl group, resulting in different chemical and biological properties.
6-(1,1,2,2-Tetrafluoroethyl)-1,3,5-triazine-2-thiol:
4-Amino-6-methyl-1,3,5-triazine-2-thiol: Contains a methyl group instead of a tetrafluoroethyl group, leading to different physical and chemical characteristics.
Uniqueness
The presence of the tetrafluoroethyl group in 4-Amino-6-(1,1,2,2-tetrafluoroethyl)-1,3,5-triazine-2-thiol imparts unique properties, such as increased stability, enhanced reactivity, and potential biological activity. These characteristics distinguish it from other similar compounds and make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C5H4F4N4S |
|---|---|
Poids moléculaire |
228.17 g/mol |
Nom IUPAC |
2-amino-6-(1,1,2,2-tetrafluoroethyl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C5H4F4N4S/c6-1(7)5(8,9)2-11-3(10)13-4(14)12-2/h1H,(H3,10,11,12,13,14) |
Clé InChI |
XWKZNDGMKMFVQP-UHFFFAOYSA-N |
SMILES canonique |
C1(=NC(=S)N=C(N1)N)C(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


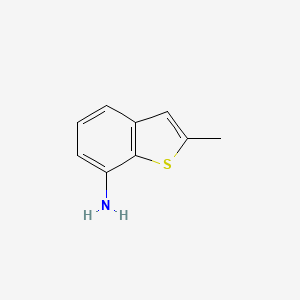

methanol](/img/structure/B13180194.png)
![[1-(Aminomethyl)cyclooctyl]methanol](/img/structure/B13180214.png)

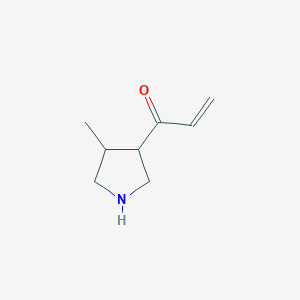
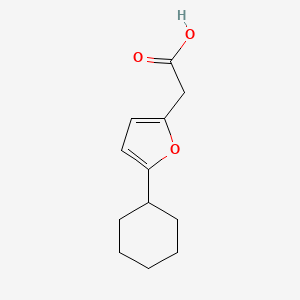
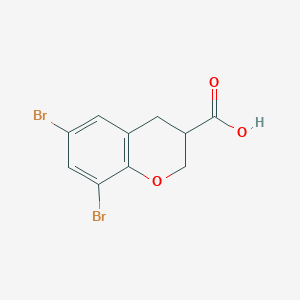

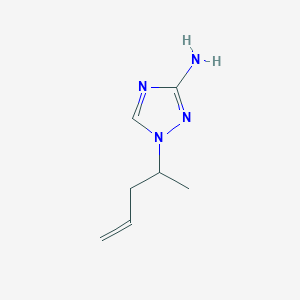
![1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13180253.png)


